molecular formula C17H34OSn B1322795 4-Tributylstannyl-3,6-dihydro-2H-pyran CAS No. 535924-69-7

4-Tributylstannyl-3,6-dihydro-2H-pyran

Cat. No.: B1322795
CAS No.: 535924-69-7
M. Wt: 373.2 g/mol
InChI Key: DQPBQTZZZCVCLD-UHFFFAOYSA-N
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Description

4-Tributylstannyl-3,6-dihydro-2H-pyran is an organotin compound with the molecular formula C17H34OSn and a molecular weight of 373.16. It is a heterocyclic building block used in organic synthesis, particularly in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tributylstannyl-3,6-dihydro-2H-pyran can be synthesized through the stannylation of 3,6-dihydro-2H-pyran. The reaction typically involves the use of tributyltin hydride and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Tributylstannyl-3,6-dihydro-2H-pyran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tributylstannyl-3,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of organotin compounds’ biological activity.

    Medicine: Investigated for potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-Tributylstannyl-3,6-dihydro-2H-pyran involves its ability to form stable carbon-carbon bonds. The stannyl group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the palladium catalyst, which helps in the activation of the stannyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tributylstannyl-3,6-dihydro-2H-pyran is unique due to its combination of a stannyl group with a heterocyclic pyran ring. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

IUPAC Name

tributyl(3,6-dihydro-2H-pyran-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,3-5H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPBQTZZZCVCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623911
Record name Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535924-69-7
Record name Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535924-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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